1-(cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(Cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Functionalization: The cyclobutylmethyl and cyclopropyl groups are introduced through nucleophilic substitution reactions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with cellular processes by binding to key proteins.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
This compound: Similar in structure but with different substituents.
1-(Cyclopropylmethyl)-N-cyclobutyl-1H-1,2,3-triazole-4-carboxamide: Another triazole derivative with a different arrangement of cycloalkyl groups.
This compound: A compound with similar biological activities but different chemical properties.
The uniqueness of this compound lies in its specific arrangement of cycloalkyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C11H16N4O/c16-11(12-9-4-5-9)10-7-15(14-13-10)6-8-2-1-3-8/h7-9H,1-6H2,(H,12,16) |
InChI Key |
GIATZCYNNJVXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C(=O)NC3CC3 |
Origin of Product |
United States |
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